molecular formula C9H13NO5S B13813264 (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine CAS No. 57079-19-3

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine

Cat. No.: B13813264
CAS No.: 57079-19-3
M. Wt: 247.27 g/mol
InChI Key: FJZYCKGQUGEQLO-IHWYPQMZSA-N
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Description

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine is a synthetic compound with a unique structure that includes both carboxyl and methionine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine typically involves the reaction of methionine with a carboxyl-containing allyl compound under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with reaction conditions tailored to the specific substitution being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Butenedioic acid hydrogen 1-[3-[3-[[(Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester
  • 3-[3-[(3-carboxy-1-oxoallyl)oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl maleate

Uniqueness

(Z)-N-(3-Carboxy-1-oxoallyl)-DL-methionine is unique due to its specific structure, which includes both carboxyl and methionine groups This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications

Properties

CAS No.

57079-19-3

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

2-[[(Z)-3-carboxyprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C9H13NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/b3-2-

InChI Key

FJZYCKGQUGEQLO-IHWYPQMZSA-N

Isomeric SMILES

CSCCC(C(=O)O)NC(=O)/C=C\C(=O)O

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C=CC(=O)O

Origin of Product

United States

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